An In-Depth Technical Guide to the Chemical Structure and Properties of 3-(3-Fluoropyridin-2-yl)thiazolidine
An In-Depth Technical Guide to the Chemical Structure and Properties of 3-(3-Fluoropyridin-2-yl)thiazolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3-(3-Fluoropyridin-2-yl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust scientific foundation by leveraging detailed information on the parent compound, 3-(pyridin-2-yl)thiazolidine, and structurally related analogs. The guide outlines established synthetic methodologies for N-aryl and N-heteroaryl thiazolidines, predicts the spectroscopic characteristics (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the title compound, and explores the known biological activities and potential signaling pathway interactions of this class of compounds. This document is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel thiazolidine-based compounds for drug discovery applications.
Introduction: The Thiazolidine Scaffold in Medicinal Chemistry
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This five-membered saturated heterocycle, containing a sulfur and a nitrogen atom, offers a versatile platform for structural modification, enabling the fine-tuning of physicochemical properties and biological activity.[2] The introduction of aromatic and heteroaromatic substituents at the 3-position of the thiazolidine ring has led to the discovery of compounds with a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3]
The incorporation of a fluorinated pyridine moiety, as in the case of 3-(3-Fluoropyridin-2-yl)thiazolidine, is of particular interest. The fluorine atom can significantly modulate the electronic properties, metabolic stability, and binding affinity of a molecule, making it a valuable tool in drug design. This guide will provide a detailed exploration of the chemical landscape of this promising, yet underexplored, molecule.
Chemical Structure and Identification
The chemical structure of 3-(3-Fluoropyridin-2-yl)thiazolidine consists of a thiazolidine ring attached at the nitrogen atom (position 3) to the carbon at position 2 of a 3-fluoropyridine ring.
Systematic Name: 3-(3-Fluoropyridin-2-yl)thiazolidine
Molecular Formula: C₈H₉FN₂S
Molecular Weight: 184.24 g/mol
Canonical SMILES: C1CSCN1C2=NC=CC=C2F
InChI: InChI=1S/C8H9FN2S/c9-7-4-2-1-6-10-8(7)11-3-5-12-11/h1-2,4,6H,3,5H2
Chemical Structure Diagram:
Caption: Chemical structure of 3-(3-Fluoropyridin-2-yl)thiazolidine.
Synthesis and Elucidation of Structure
While a specific, published synthesis for 3-(3-Fluoropyridin-2-yl)thiazolidine has not been identified, a robust synthetic strategy can be proposed based on established methods for the preparation of N-aryl and N-heteroaryl thiazolidines. The most logical approach involves the condensation of 2-amino-3-fluoropyridine with cysteamine hydrochloride, followed by cyclization with a formaldehyde equivalent.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 3-(3-Fluoropyridin-2-yl)thiazolidine is through a one-pot, three-component reaction. This method is advantageous due to its atom economy and reduced number of purification steps.
Caption: Proposed one-pot synthesis of 3-(3-Fluoropyridin-2-yl)thiazolidine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous syntheses of related N-aryl thiazolidines and serves as a starting point for the synthesis of the title compound.
Materials:
-
2-Amino-3-fluoropyridine (1.0 eq)
-
Cysteamine hydrochloride (1.1 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Triethylamine (1.2 eq)
-
Ethanol (as solvent)
Procedure:
-
To a solution of 2-amino-3-fluoropyridine in ethanol, add cysteamine hydrochloride and triethylamine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aqueous formaldehyde solution dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by NMR and mass spectrometry.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for 3-(3-Fluoropyridin-2-yl)thiazolidine based on the analysis of structurally similar compounds.[4][5][6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-4 | 7.8 - 7.9 | m | |
| Pyridine H-5 | 7.2 - 7.3 | m | |
| Pyridine H-6 | 8.1 - 8.2 | d | |
| Thiazolidine CH₂-N | 4.0 - 4.2 | t | 6.0 - 7.0 |
| Thiazolidine CH₂-S | 3.1 - 3.3 | t | 6.0 - 7.0 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 155 - 158 (d, J_CF ≈ 15-20 Hz) |
| Pyridine C-3 | 145 - 148 (d, J_CF ≈ 240-250 Hz) |
| Pyridine C-4 | 125 - 128 (d, J_CF ≈ 5-10 Hz) |
| Pyridine C-5 | 120 - 123 |
| Pyridine C-6 | 140 - 143 |
| Thiazolidine CH₂-N | 50 - 55 |
| Thiazolidine CH₂-S | 30 - 35 |
Mass Spectrometry (MS):
-
Electron Ionization (EI): The molecular ion peak (M⁺) would be expected at m/z = 184. Fragmentation patterns would likely involve cleavage of the thiazolidine ring and loss of fragments such as CH₂S.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z = 185.
Biological Activity and Potential Applications
While there is no specific biological data available for 3-(3-Fluoropyridin-2-yl)thiazolidine, the broader class of N-substituted thiazolidines and their derivatives have demonstrated a wide range of pharmacological activities.
Known Biological Activities of Thiazolidine Derivatives
-
Antimicrobial Activity: Many thiazolidine derivatives exhibit significant antibacterial and antifungal properties.[1][7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
-
Anti-inflammatory Activity: Certain thiazolidinones, a related class of compounds, are known to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.[3]
-
Anticancer Activity: Several studies have reported the anticancer potential of thiazolidine derivatives against various cancer cell lines.[3] Their mechanism can involve the induction of apoptosis and inhibition of cell proliferation.
-
Antioxidant Activity: Some thiazolidinone derivatives have shown radical scavenging properties, suggesting a potential role in mitigating oxidative stress.[8]
Potential Signaling Pathway Interactions
The biological effects of thiazolidine derivatives are often mediated through their interaction with specific signaling pathways. For instance, some thiazolidinones are known to be agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[3] Other potential targets could include kinases and other enzymes involved in cell signaling cascades. The introduction of the 3-fluoropyridin-2-yl moiety could confer novel binding properties and potentially lead to the discovery of new biological targets.
Caption: Potential signaling pathways modulated by 3-aryl/heteroaryl-thiazolidine derivatives.
Conclusion and Future Directions
3-(3-Fluoropyridin-2-yl)thiazolidine represents a novel chemical entity with significant potential for applications in drug discovery. While direct experimental data is currently lacking, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of related compounds. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectroscopic data will be invaluable for its structural confirmation.
Future research should focus on the successful synthesis and purification of 3-(3-Fluoropyridin-2-yl)thiazolidine, followed by a thorough spectroscopic characterization to validate the predicted data. Subsequently, screening for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, is warranted. Elucidating the mechanism of action and identifying the specific cellular targets and signaling pathways modulated by this compound will be crucial for its further development as a potential therapeutic agent. The insights provided in this guide are intended to catalyze further investigation into this promising area of medicinal chemistry.
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